molecular formula C26H32O8 B12376532 methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

Cat. No.: B12376532
M. Wt: 472.5 g/mol
InChI Key: GTEJJXOFLPCZGJ-DJFMQIRFSA-N
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Description

Methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is a derivative of naphtho[1,2-h]isochromene, characterized by multiple chiral centers and a highly functionalized framework.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions, starting from simpler precursors. The key steps include:

    Formation of the naphtho[1,2-h]isochromene core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Functionalization: Introduction of hydroxyl, methyl, and other functional groups through selective reactions such as hydroxylation, methylation, and oxidation.

    Chiral Resolution: Separation of enantiomers using chiral chromatography or other techniques to obtain the desired stereoisomer.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes:

    Scaling up reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.

    Purification: Employing techniques like crystallization, distillation, and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.

    Reduction: Reduction of carbonyl groups to hydroxyl groups using reducing agents like NaBH₄ (Sodium borohydride) or LiAlH₄ (Lithium aluminium hydride).

    Substitution: Nucleophilic substitution reactions where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, H₂O₂ (Hydrogen peroxide)

    Reduction: NaBH₄, LiAlH₄

    Substitution: Nucleophiles like halides, amines, and alcohols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of hydroxyl groups will yield carbonyl compounds, while reduction of carbonyl groups will yield alcohols.

Scientific Research Applications

This compound has diverse applications in scientific research, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For instance, its biological activity may be attributed to its ability to:

    Bind to enzymes: Inhibiting or activating enzymatic functions.

    Interact with cellular receptors: Modulating signal transduction pathways.

    Induce oxidative stress: Affecting cellular redox balance.

Comparison with Similar Compounds

Similar Compounds

    Terretonin: A related meroterpenoid with similar structural features.

    Isochromene derivatives: Compounds with the isochromene core but different functional groups.

Uniqueness

This compound stands out due to its highly functionalized structure and multiple chiral centers, which contribute to its unique chemical and biological properties

Properties

Molecular Formula

C26H32O8

Molecular Weight

472.5 g/mol

IUPAC Name

methyl (2S,4aR,4bS,10aS,10bS,12aS)-6-hydroxy-2,4b,7,7,10a,12a-hexamethyl-12-methylidene-1,4,5,8-tetraoxo-9,10,10b,11-tetrahydro-4aH-naphtho[1,2-h]isochromene-2-carboxylate

InChI

InChI=1S/C26H32O8/c1-12-11-13-23(4)10-9-14(27)22(2,3)16(23)15(28)18(29)25(13,6)17-19(30)34-26(7,21(32)33-8)20(31)24(12,17)5/h13,17,28H,1,9-11H2,2-8H3/t13-,17-,23-,24+,25-,26-/m0/s1

InChI Key

GTEJJXOFLPCZGJ-DJFMQIRFSA-N

Isomeric SMILES

C[C@@]12CCC(=O)C(C1=C(C(=O)[C@]3([C@H]2CC(=C)[C@@]4([C@@H]3C(=O)O[C@](C4=O)(C)C(=O)OC)C)C)O)(C)C

Canonical SMILES

CC1(C(=O)CCC2(C1=C(C(=O)C3(C2CC(=C)C4(C3C(=O)OC(C4=O)(C)C(=O)OC)C)C)O)C)C

Origin of Product

United States

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